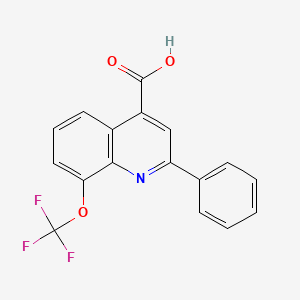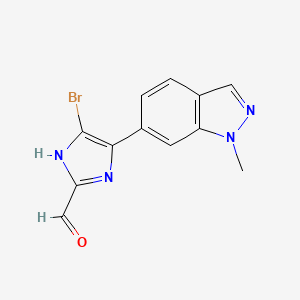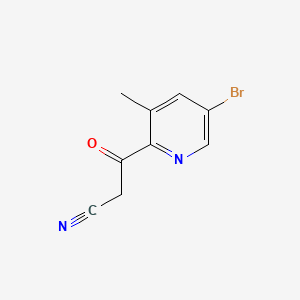
Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions. The reaction yields ester-functionalized isoxazoles in quantitative amounts . Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with alkynes in the presence of a catalyst such as 18-crown-6, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds share a similar isoxazole core but differ in their substituents and biological activities.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
Ethyl 5-(5-Chloro-2-pyridyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine-substituted pyridyl ring and ester-functionalized isoxazole core make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H9ClN2O3 |
|---|---|
Peso molecular |
252.65 g/mol |
Nombre IUPAC |
ethyl 5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-16-11(15)9-5-10(17-14-9)8-4-3-7(12)6-13-8/h3-6H,2H2,1H3 |
Clave InChI |
ZPPSKVKCKOFKCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)
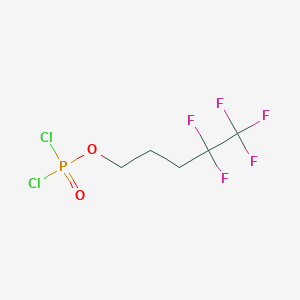
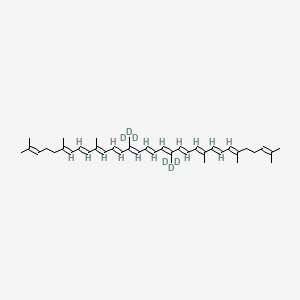
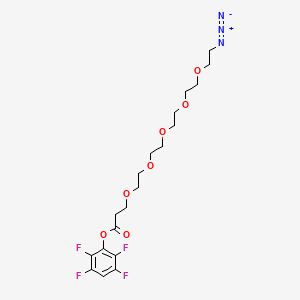
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
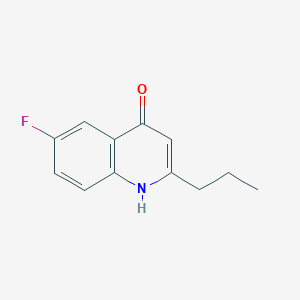
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
